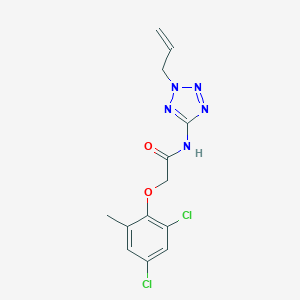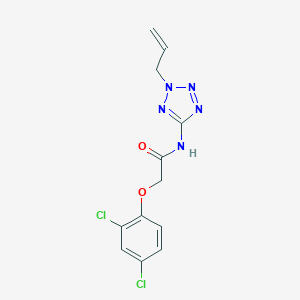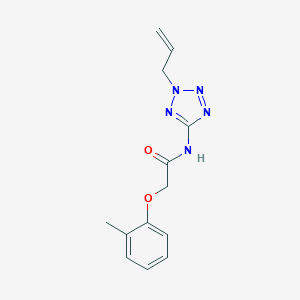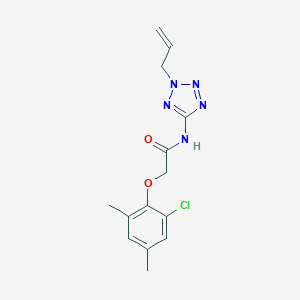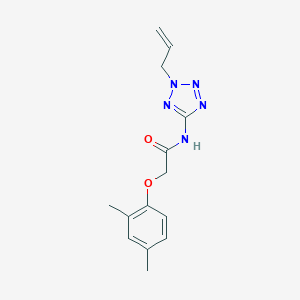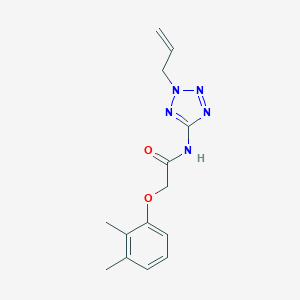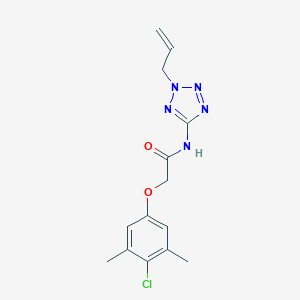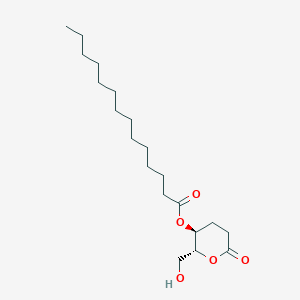
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone (TDL) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TDL is a lactone derivative of gluconic acid, and its chemical structure is similar to that of acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria for quorum sensing. Due to its similarity to AHLs, TDL has been used as a tool to study bacterial communication and biofilm formation.
Mecanismo De Acción
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone disrupts bacterial quorum sensing by binding to the AHL receptor and preventing the receptor from binding to AHLs. This prevents the bacteria from detecting the presence of other bacteria and inhibits the expression of virulence factors and biofilm formation.
Efectos Bioquímicos Y Fisiológicos
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of bacterial quorum sensing, and the inhibition of biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone in lab experiments include its ability to disrupt bacterial quorum sensing and inhibit biofilm formation, which are important factors in bacterial pathogenesis. However, the limitations of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for the study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, including:
1. The development of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone analogs with improved efficacy and reduced toxicity.
2. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's potential therapeutic applications, particularly in the treatment of bacterial infections and inflammation.
3. The study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on other bacterial species and its potential use in the development of new antimicrobial agents.
4. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on eukaryotic cells and its potential use in cancer research.
In conclusion, 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt bacterial quorum sensing and inhibit biofilm formation, making it a valuable tool for the study of bacterial pathogenesis. Further research is needed to fully understand 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone can be synthesized by the reaction of gluconic acid lactone with tetradecanoic acid in the presence of a catalyst. The reaction yields 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been used in various scientific research applications, including the study of bacterial communication and biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium that is known to cause infections in humans. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to inhibit biofilm formation in various bacterial species, including Escherichia coli and Staphylococcus aureus.
Propiedades
Número CAS |
153764-21-7 |
|---|---|
Nombre del producto |
4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone |
Fórmula molecular |
C13H21N5O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(hydroxymethyl)-6-oxooxan-3-yl] tetradecanoate |
InChI |
InChI=1S/C20H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)24-17-14-15-20(23)25-18(17)16-21/h17-18,21H,2-16H2,1H3/t17-,18+/m0/s1 |
Clave InChI |
CYZQSJDYZVYMPX-ZWKOTPCHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1CCC(=O)O[C@@H]1CO |
SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO |
Sinónimos |
4-O-C14-DDGL 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone 4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, (L)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

